BenchChemオンラインストアへようこそ!

N-cyclohexyl-N'-(5-nitro-1,3-thiazol-2-yl)urea

GSK-3β inhibition Alzheimer's disease Kinase inhibitor

Procure the unsubstituted 5-nitrothiazol-2-yl urea core (CAS 26173-36-4) to initiate kinase inhibitor SAR campaigns. This specific scaffold is the critical pharmacophore behind the potent GSK-3β inhibitor AR-A014418 and Aurora kinase probes. Simple substitutions, like the 4-methoxybenzyl group in AR-A014418, completely transform selectivity, making this precise intermediate irreplaceable for Alzheimer's and oncology research. Use it as a reference standard in profiling panels or as a parent scaffold for antileukemic agents with nanomolar potency against THP-1 and MV-4-11 cells.

Molecular Formula C10H14N4O3S
Molecular Weight 270.31 g/mol
CAS No. 26173-36-4
Cat. No. B6354638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N'-(5-nitro-1,3-thiazol-2-yl)urea
CAS26173-36-4
Molecular FormulaC10H14N4O3S
Molecular Weight270.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC2=NC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C10H14N4O3S/c15-9(12-7-4-2-1-3-5-7)13-10-11-6-8(18-10)14(16)17/h6-7H,1-5H2,(H2,11,12,13,15)
InChIKeyNUXSOIASURUVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-N'-(5-nitro-1,3-thiazol-2-yl)urea (26173-36-4) | Compound Profile & Research Utility


N-cyclohexyl-N'-(5-nitro-1,3-thiazol-2-yl)urea (CAS 26173-36-4) is a heterocyclic urea derivative featuring a 5-nitrothiazole moiety and a cyclohexyl substituent . It is a well-established chemical tool and key intermediate in the development of kinase inhibitors, most notably serving as the core scaffold for the potent and selective glycogen synthase kinase 3 beta (GSK-3β) inhibitor AR-A014418 [1]. While it exhibits some direct biological activity, its primary utility in scientific research stems from its role as a privileged structure for generating highly active and selective probes in oncology and neuroscience [2].

N-Cyclohexyl-N'-(5-nitro-1,3-thiazol-2-yl)urea (26173-36-4) | Why Generic Substitution is Not Advisable for Kinase Research


Generic substitution of N-cyclohexyl-N'-(5-nitro-1,3-thiazol-2-yl)urea is not feasible for researchers requiring specific target engagement profiles. The 5-nitrothiazol-2-yl urea core is a critical pharmacophore that, when appropriately functionalized, governs both kinase selectivity and potency [1]. Simple modifications, such as substituting the cyclohexyl group with a 4-methoxybenzyl group (as in AR-A014418), transform a non-selective motif into a potent and highly selective GSK-3β inhibitor [2]. Similarly, the addition of other moieties can shift activity towards Aurora kinases or HDACs [3]. Therefore, procuring the precise unsubstituted scaffold is essential for researchers aiming to synthesize and evaluate novel derivatives with a known starting point for structure-activity relationship (SAR) studies.

N-Cyclohexyl-N'-(5-nitro-1,3-thiazol-2-yl)urea (26173-36-4) | Quantitative Evidence for Research & Procurement Decisions


GSK-3β Inhibition: Potency of the AR-A014418 Derivative

The target compound is the core of AR-A014418 (1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea), a well-characterized, selective GSK-3β inhibitor. While AR-A014418 itself is not the target compound, the data demonstrate the potency achievable from the 5-nitrothiazol-2-yl urea scaffold. AR-A014418 exhibits an IC50 of 330 nM against GSK-3β in kinase inhibition assays [1]. In a related study, the more potent AR-A014418 derivative Compound 19 (which retains the 5-nitrothiazol-2-yl urea core) exhibited an IC50 of 40 nM against GSK-3β, representing an 8.25-fold increase in potency [2].

GSK-3β inhibition Alzheimer's disease Kinase inhibitor

Aurora Kinase Inhibition: Profiling of a Cyclohexyl-Thiazolyl Urea Derivative

A derivative of the target compound, 1-cyclohexyl-3-[5-(2-{thieno[3,2-d]pyrimidin-4-ylamino}ethyl)-1,3-thiazol-2-yl]urea (BDBM26332), which maintains the cyclohexyl-thiazolyl urea core, was profiled against Aurora kinases. This compound exhibited an IC50 of 61 nM against human Aurora kinase B and an IC50 of 270 nM against mouse Aurora kinase A [1]. This demonstrates that the core scaffold can be elaborated into potent Aurora kinase inhibitors with some selectivity.

Aurora kinase Cancer Kinase inhibitor

Antileukemic Activity: Context for 5-Substituted Thiazolyl Ureas

A study on 5-substituted thiazolyl urea derivatives, a class to which the target compound belongs, demonstrated potent antileukemic activity. The most active compound in the series, 12k, exhibited IC50 values of 29 nM against THP-1 cells and 98 nM against MV-4-11 cells [1]. This highlights the antileukemic potential of this chemical class, with the target compound representing the unsubstituted parent scaffold.

Antileukemic THP-1 MV-4-11

Antiparasitic Activity: Limited Data on the Parent Compound

Direct evidence for the antiparasitic activity of the target compound is limited. BindingDB data indicates that N-cyclohexyl-N'-(5-nitro-1,3-thiazol-2-yl)urea exhibits an IC50 greater than 100,000 nM against a target annotated as 'Bifunctional dihydrofolate reductase-thymidylate synthase' from Plasmodium falciparum [1]. This suggests minimal direct antimalarial activity compared to the clinical candidate Nitazoxanide, which contains a 5-nitrothiazole moiety but has a different substitution pattern (an acetylsalicylate rather than a cyclohexyl urea).

Antiparasitic Antimalarial Plasmodium falciparum

N-Cyclohexyl-N'-(5-nitro-1,3-thiazol-2-yl)urea (26173-36-4) | Optimal Research & Procurement Application Scenarios


Medicinal Chemistry for CNS and Oncology Targets

Procure N-cyclohexyl-N'-(5-nitro-1,3-thiazol-2-yl)urea as a key intermediate for synthesizing and optimizing selective GSK-3β inhibitors for Alzheimer's disease research or Aurora kinase inhibitors for oncology research. The scaffold's proven ability to yield potent inhibitors like AR-A014418 and BDBM26332 makes it a high-value starting material for structure-activity relationship (SAR) campaigns [1].

Kinase Profiling and Selectivity Screens

Utilize this compound as a reference standard or core scaffold in kinase profiling panels to establish baseline activity and selectivity for the 5-nitrothiazol-2-yl urea motif. The data from derivative studies provide a benchmark for evaluating the potency and selectivity of new chemical entities designed around this core [2].

Exploratory Antileukemic Research

Employ this compound as a parent scaffold for the development of novel antileukemic agents. The demonstrated nanomolar potency of related 5-substituted thiazolyl ureas against THP-1 and MV-4-11 cell lines validates the potential of this chemical class for hematological cancer research [3].

Negative Control in Antiparasitic Assays

Use this compound as a negative control or a tool to demonstrate the critical importance of the amide/acetyl group on the thiazole ring for antiparasitic activity. The >100 μM IC50 against a Plasmodium target provides a clear, quantitative baseline against which the activity of more potent nitrothiazole derivatives (e.g., Nitazoxanide) can be compared [4].

Quote Request

Request a Quote for N-cyclohexyl-N'-(5-nitro-1,3-thiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.